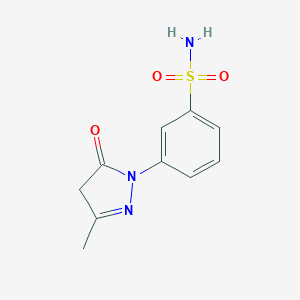
4-(4-Hydroxyphenyl)-4-oxobutansäure
Übersicht
Beschreibung
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is used as a reagent in the acylation of phenols and amines and is also used for the fluorometric determination of oxidative enzymes .
Synthesis Analysis
4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . It is also synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylacetic acid consists of a phenyl group substituted at the second position by an acetic acid . The chemical formula is C8H8O3 .
Chemical Reactions Analysis
In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . It also forms a polyaromatic anionic compound RG-13577 when reacted with formaldehyde ammonium salt .
Physical And Chemical Properties Analysis
4-Hydroxyphenylacetic acid appears as a beige powder with a melting point of 150 °C (302 °F; 423 K) .
Wissenschaftliche Forschungsanwendungen
Ersatz für Bisphenol A
DPA: wurde als wertvoller Kandidat für den Ersatz von Bisphenol A (BPA) identifiziert. BPA wird häufig bei der Herstellung von Polycarbonatkunststoffen und Epoxidharzen verwendet, ist aber bekannt für seine toxikologischen Probleme, einschließlich hormoneller Störungen. DPA wird aufgrund seiner strukturellen Ähnlichkeit mit BPA, jedoch ohne die damit verbundenen gesundheitlichen Bedenken, als sicherere Alternative für die Verwendung in Lebensmittelverpackungen, Wasserflaschen und anderen Konsumgütern erforscht.
Synthese von Epoxidharzen
Die katalytische Synthese von DPA aus Levulinsäure und Phenolderivaten eröffnet Möglichkeiten für die Herstellung neuer Klassen von Epoxidharzen . Diese Harze könnten in Hochleistungsverbundwerkstoffen, Beschichtungen, Klebstoffen und Elektroisolierplatten eingesetzt werden und bieten potenzielle Vorteile in Bezug auf Nachhaltigkeit und reduzierte Umweltbelastung.
Herstellung von Polycarbonaten
DPA: wird als Monomer für die Herstellung von Polycarbonaten erforscht. Diese Polymere sind bekannt für ihre Transparenz, Schlagfestigkeit und hohe Temperaturbeständigkeit, was sie für den Einsatz in Brillengläsern, medizinischen Geräten und Automobilbauteilen geeignet macht.
Aromastoff - Himbeerketon-Synthese
DPA: ist strukturell verwandt mit Himbeerketon, das für das Aroma von Himbeeren verantwortlich ist . Die Forschung zur biotechnologischen Produktion von Himbeerketon unter Verwendung von Mikroorganismen wie Corynebacterium glutamicum hat das Potenzial von DPA-Derivaten in der Aromenindustrie für Lebensmittel, Getränke und Parfüms aufgezeigt.
Anti-Fettleibigkeits- und Hautbleichmittel
Himbeerketon, das aus DPA synthetisiert werden kann, hat bei Verbrauchern Interesse für seine vermuteten Anti-Fettleibigkeits- und Hautbleicheigenschaften geweckt . Obwohl die Sicherheit dieser Verbindung für die menschliche Anwendung nicht vollständig geklärt ist, werden ihre potenziellen Anwendungen in Nahrungsergänzungsmitteln und Kosmetika untersucht.
Enzymhemmung zur Diabetes-Behandlung
Derivate von DPA haben sich als vielversprechend bei der Hemmung von Enzymen wie α-Amylase und α-Glucosidase erwiesen . Diese Enzyme sind Zielmoleküle bei der Behandlung von Diabetes, da sie am Abbau von Kohlenhydraten beteiligt sind. Inhibitoren können helfen, den Blutzuckerspiegel zu kontrollieren, was eine potenzielle therapeutische Anwendung für DPA-Derivate bietet.
Wirkmechanismus
- In vitro enzymatic kinetics revealed that 4-HPPA reversibly inhibits both enzymes in a mixed-type and competitive manner, with IC50 values of approximately 81.2 µM for α-amylase and 54.8 µM for α-glucosidase .
- Additionally, 4-HPPA can be converted to homogentisic acid , which is a precursor to the ochronotic pigment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(4-Hydroxyphenyl)-4-oxobutanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion from tyrosine to 4-HPPA, a process catalyzed by tyrosine aminotransferase .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid involves its interactions with biomolecules at the molecular level. For example, it is known to inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation reactions .
Metabolic Pathways
4-(4-Hydroxyphenyl)-4-oxobutanoic acid is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the biosynthesis of scytonemin .
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLXQWEBIYZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285070 | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-39-0 | |
| Record name | 56872-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)




![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
